molecular formula C17H18O B14228369 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene CAS No. 823228-15-5

1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene

Cat. No.: B14228369
CAS No.: 823228-15-5
M. Wt: 238.32 g/mol
InChI Key: HHZZANFMVMHOTC-UHFFFAOYSA-N
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Description

1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene is an organic compound characterized by a unique structure that includes a methoxy group attached to a benzene ring, which is further connected to a dec-3-ene-1,5-diyn-1-yl chain

Preparation Methods

The synthesis of 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and 1,5-hexadiyne.

    Reaction Conditions: The key steps involve the formation of the dec-3-ene-1,5-diyn-1-yl chain through coupling reactions, such as Sonogashira coupling, under palladium-catalyzed conditions.

    Industrial Production: Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne groups to alkanes.

    Common Reagents and Conditions: Typical reagents include palladium catalysts, hydrogen gas, potassium permanganate, and chromium trioxide. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include carboxylic acids, ketones, alkanes, and substituted aromatic compounds.

Scientific Research Applications

1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which 1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene exerts its effects depends on its specific application:

    Molecular Targets: In biological systems, it may interact with enzymes or receptors, altering their activity or function.

    Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or allosteric sites on target proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

1-(Dec-3-ene-1,5-diyn-1-yl)-3-methoxybenzene can be compared with other similar compounds:

Properties

CAS No.

823228-15-5

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

1-dec-3-en-1,5-diynyl-3-methoxybenzene

InChI

InChI=1S/C17H18O/c1-3-4-5-6-7-8-9-10-12-16-13-11-14-17(15-16)18-2/h8-9,11,13-15H,3-5H2,1-2H3

InChI Key

HHZZANFMVMHOTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC=CC#CC1=CC(=CC=C1)OC

Origin of Product

United States

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